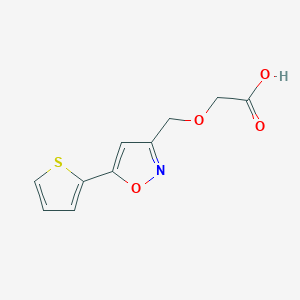

2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetic acid

Description

2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetic acid is a heterocyclic compound featuring an isoxazole core substituted with a thiophene moiety at the 5-position and an acetic acid group linked via a methoxy bridge at the 3-position. This structure combines the electron-rich thiophene ring with the polar acetic acid functionality, making it a candidate for pharmaceutical or agrochemical applications. The compound is commercially available (e.g., from 百灵威集团), suggesting industrial relevance .

Properties

IUPAC Name |

2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c12-10(13)6-14-5-7-4-8(15-11-7)9-2-1-3-16-9/h1-4H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOBQUKTOXLEAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)COCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetic acid typically involves the following steps:

Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.

Formation of the Isoxazole Ring: Isoxazole rings can be synthesized via cyclization reactions involving α-acetylenic γ-hydroxyaldehydes and hydroxylamine.

Linking the Rings: The thiophene and isoxazole rings are then linked through a methoxy group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form corresponding amines.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the isoxazole ring can yield amines.

Scientific Research Applications

2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetic acid involves its interaction with specific molecular targets and pathways. The thiophene and isoxazole rings can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs (identified via CAS registry comparisons) include:

| Compound Name | CAS No. | Substituent (R-group) | Similarity Score |

|---|---|---|---|

| 2-((5-(Furan-2-yl)isoxazol-3-yl)methoxy)acetic acid | 1018165-66-6 | Furan-2-yl | 0.87 |

| 5-(Furan-2-yl)isoxazole-3-carboxylic acid | 98434-06-1 | Furan-2-yl | 0.91 |

| Methyl 5-(furan-2-yl)isoxazole-3-carboxylate | 33545-41-4 | Furan-2-yl (ester) | 0.98 |

Key Observations :

Thiophene vs. Furan: Replacing thiophene with furan reduces similarity scores (0.87–0.98), reflecting electronic and steric differences.

Acid vs. Ester Derivatives : The methyl ester analog (CAS 33545-41-4) shows higher similarity (0.98) to the target compound, suggesting that the carboxylic acid group’s ionization state significantly impacts properties like solubility and bioavailability .

Physicochemical and Metabolic Properties

- Metabolism : Metabolites of structurally related compounds (e.g., kresoxim-methyl derivatives) undergo hydroxylation and conjugation. Thiophene-containing compounds may form reactive intermediates (e.g., thiophene epoxides), which could pose higher toxicity risks compared to furan derivatives .

Biological Activity

The compound 2-((5-(Thiophen-2-yl)isoxazol-3-yl)methoxy)acetic acid is a derivative of isoxazole and thiophene, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties, supported by case studies and research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

1. Antibacterial Activity

Research indicates that derivatives containing thiophene and isoxazole exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. In comparative studies, the minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL , indicating potent activity comparable to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

2. Anticancer Activity

The anticancer potential of this compound has been investigated through various studies, particularly focusing on its effects on different cancer cell lines. The compound demonstrated IC50 values ranging from 7 to 20 µM against various cancer types, including breast and pancreatic cancers. Notably, certain derivatives showed IC50 values as low as 1.50 µM against human leukemia cell lines .

Case Study: Breast Cancer Cells

In a study evaluating the effect on MCF-7 breast cancer cells, treatment with the compound resulted in significant reductions in cell viability and induced apoptosis, demonstrated by increased lactate dehydrogenase (LDH) levels in treated cells compared to controls .

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed by measuring its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds similar to this compound exhibited inhibitory effects at concentrations as low as 10 µg/mL , outperforming conventional anti-inflammatory drugs like dexamethasone .

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| IL-6 | 89 |

| TNF-α | 78 |

4. Antioxidant Activity

The antioxidant capacity of the compound was evaluated using various assays, revealing an IC50 value of approximately 28.23 μg/mL against ABTS radicals. This suggests that it may effectively scavenge free radicals and mitigate oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.